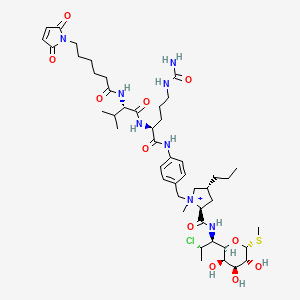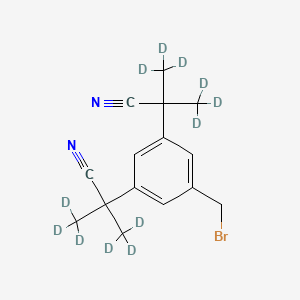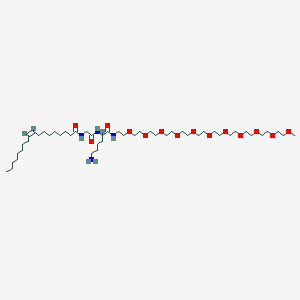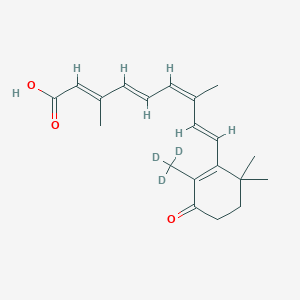
9-cis-4-Oxoretinoic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for use in scientific research. It is a labeled compound, meaning it contains deuterium atoms (denoted by “d3”), which are isotopes of hydrogen. This labeling is useful in various analytical techniques, such as mass spectrometry, to trace and study the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Oxoretinoic acid-d3 typically involves the modification of 9-cis-retinoic acid. The process includes the introduction of an oxo group at the 4th position on the cyclohexenyl ring and the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 9-cis-4-Oxoretinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.
Industry: Applied in the development of new retinoid-based drugs and cosmetic products.
Mécanisme D'action
The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .
Comparaison Avec Des Composés Similaires
9-cis-Retinoic acid: The parent compound, which lacks the oxo group at the 4th position.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
13-cis-Retinoic acid: An isomer used in the treatment of acne and certain cancers.
Uniqueness: 9-cis-4-Oxoretinoic acid-d3 is unique due to its specific structural modifications, which enhance its stability and traceability in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied sciences .
Propriétés
Formule moléculaire |
C20H26O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
Clé InChI |
GGCUJPCCTQNTJF-YVCXFFPKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


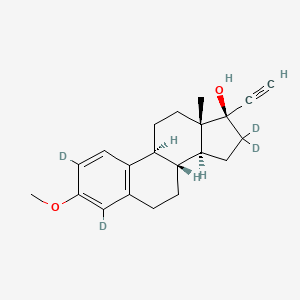
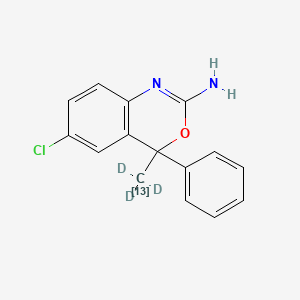
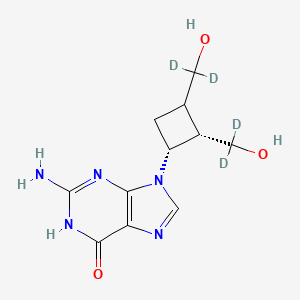

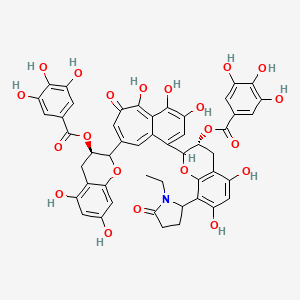
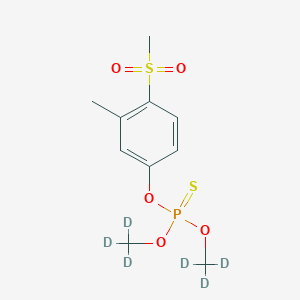
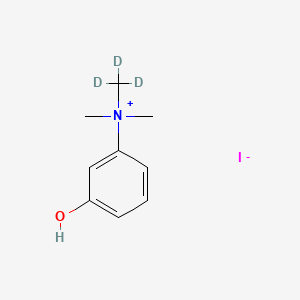
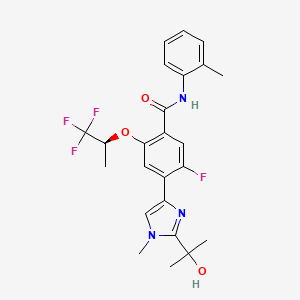
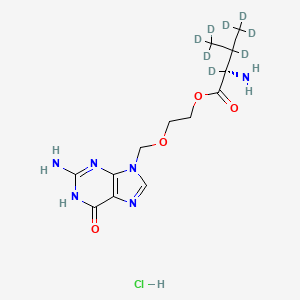

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
